(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene
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Overview
Description
(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and reactivity. The presence of the nitrogen atom in the bicyclic framework imparts distinct chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene can be achieved through several methods. One common approach involves the Diels-Alder cycloaddition reaction. For instance, the reaction of cyclopentadiene with a suitable dienophile, such as tosyl cyanide, under controlled conditions can yield the desired bicyclic compound . Another method involves the use of chlorosulfonyl isocyanate as the dienophile in the Diels-Alder reaction .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out on a large scale using optimized synthetic routes. The Diels-Alder cycloaddition remains a preferred method due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxygenated derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxygenated derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biological pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a similar bicyclic framework but different functional groups.
Uniqueness
(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene is unique due to its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(1S,4R)-2-azabicyclo[2.2.1]hept-5-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFWYFYRULFDQP-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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